

# Comprehensive Application Notes and Protocols for Fenticonazole Nitrate Stability-Indicating Assay Methods

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## Compound Focus: Fenticonazole Nitrate

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## Introduction

**Fenticonazole nitrate** is a broad-spectrum **imidazole derivative** used extensively as an antifungal agent in both dermatological and gynecological applications. Stability-indicating methods are crucial in pharmaceutical development to accurately quantify the active pharmaceutical ingredient (API) and monitor the formation of degradation products or related impurities under various stress conditions. These methods are essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. The following notes detail validated protocols for analyzing **Fenticonazole nitrate**, in accordance with **International Council for Harmonisation (ICH) guidelines** Q1A(R2) and Q2(R1).

## Summary of Analytical Methods and Quantitative Data

Various analytical techniques have been developed and validated for **Fenticonazole nitrate**. The table below summarizes key validated parameters from different methodologies to facilitate comparison and selection.

*Table 1: Summary of Validated Analytical Methods for **Fenticonazole Nitrate***

Method Parameter	Stability-Indicating RP-HPLC (Dosage Form) [1]	Stability-Indicating UFLC (Related Substances) [2]	UV-Spectrophotometric (Absorbance Mode) [3]	UV-Spectrophotometric (AUC Mode) [3]
<b>Analytical Technique</b>	RP-HPLC	Ultra-Fast Liquid Chromatography (UFLC)	Zero-order UV Spectrophotometry	Zero-order UV (Area Under Curve)
<b>Linearity Range</b>	Information Missing	Information Missing	5 - 30 µg/mL	5 - 30 µg/mL
<b>Correlation Coefficient (r<sup>2</sup>)</b>	0.999	Information Missing	0.999	0.998
<b>Detection Wavelength</b>	255 nm	235 nm	253 nm	242 - 262 nm
<b>Retention Time</b>	5.469 ± 0.01 min	~7.5 min	Not Applicable	Not Applicable
<b>Accuracy (% Recovery)</b>	100.1 – 100.3%	Information Missing	100.8 - 101%	99.94 - 101.32%
<b>Precision (% RSD)</b>	Information Missing	Information Missing	< 1.73%	< 1.86%
<b>Assay Result (Formulation)</b>	99.7%	Information Missing	100.56%	100.06%

## Detailed Experimental Protocols

### Stability-Indicating Reversed-Phase HPLC (RP-HPLC) for Dosage Forms

This method is suitable for the assay of **Fenticonazole nitrate** in capsule dosage forms and is validated as per ICH guidelines [1].

### 3.1.1. Materials and Equipment

- **HPLC System:** With isocratic pump, auto-sampler, and UV or Photodiode Array (PDA) detector.
- **Column:** C18, 150 mm x 4.6 mm, 5  $\mu$ m (e.g., Hypersil BDS).
- **Mobile Phase:** 10mM Phosphate Buffer pH 4.5 : Acetonitrile in a ratio of **70:30 (v/v)**.
- **Standard Solution:** Accurately weigh about 10 mg of **Fenticonazole nitrate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a **100  $\mu$ g/mL** primary stock solution.
- **Sample Solution:** For capsules, weigh powder equivalent to 10 mg of **Fenticonazole nitrate** into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, cool, and dilute to volume. Filter through a 0.45  $\mu$ m membrane filter.
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 20  $\mu$ L
- **Detection:** UV at **255 nm**
- **Column Temperature:** Ambient
- **Run Time:** Approximately 10 minutes (Retention time ~5.5 minutes)

### 3.1.2. Chromatographic Procedure

- Prepare the mobile phase as described and degas.
- Equilibrate the HPLC system and column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
- Inject the diluent as a blank.
- Make six replicate injections of the standard solution to check system suitability (RSD of peak area response should be  $\leq 2.0\%$ ).
- Inject the sample solutions and record the chromatograms.
- Calculate the assay amount using the formula:

$$\text{Assay \%} = (A_U / A_S) \times (W_S / W_U) \times (P / 100) \times 100$$

Where:

- $A_U$  = Peak area of **Fenticonazole nitrate** from the sample solution.
- $A_S$  = Average peak area of **Fenticonazole nitrate** from the standard solution.
- $W_S$  = Weight of the reference standard (mg).
- $W_U$  = Weight of the sample (mg).
- P = Percentage purity of the reference standard.

## Stability-Indicating UFLC for Related Substances

This gradient method is designed to separate and quantify **Fenticonazole nitrate** from its related substances and degradation products [2].

### 3.2.1. Materials and Equipment

- **UFLC/HPLC System:** With gradient capability and PDA detector.
- **Column:** C18 column (100 mm × 4.0 mm, 3 μm).
- **Mobile Phase A:** 85% phosphoric acid solution, pH adjusted to **3.0** using triethylamine.
- **Mobile Phase B:** Acetonitrile.
- **Gradient Program:** Specific gradient profile to be optimized; the method achieves separation of the main peak from its related substances.
- **Flow Rate:** 0.8 mL/min
- **Detection:** PDA at **235 nm**
- **Injection Volume:** 10 μL

### 3.2.2. Forced Degradation (Stress Testing) Protocol

Stress studies are performed on the drug substance to demonstrate the stability-indicating property of the method [4] [2].

- **Acidic Hydrolysis:** Treat the drug solution with **0.1M HCl** at room temperature for 1-2 hours. Neutralize before analysis.
- **Alkaline Hydrolysis:** Treat the drug solution with **0.1M NaOH** at room temperature for 1-2 hours. Neutralize before analysis.
- **Oxidative Degradation:** Treat the drug solution with **3% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)** at room temperature for 30-60 minutes.
- **Thermal Degradation:** Expose the solid drug to dry heat at **105°C** for 1-2 weeks.
- **Photolytic Degradation:** Expose the solid drug and drug solution to UV and visible light as per ICH option 2 conditions.

The method should demonstrate that **Fenticonazole nitrate** peaks are well-resolved from all degradation products, and the mass balance is close to 100%.

## UV-Spectrophotometric Method for Routine Analysis

This is a simple, precise, and cost-effective method for the quantitative estimation of **Fenticonazole nitrate** in bulk and vaginal capsules [3].

#### 3.3.1. Materials and Equipment

- **UV-Vis Spectrophotometer** with 1 cm matched quartz cells.
- **Solvent:** Methanol.
- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Fenticonazole nitrate** reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Methanol.

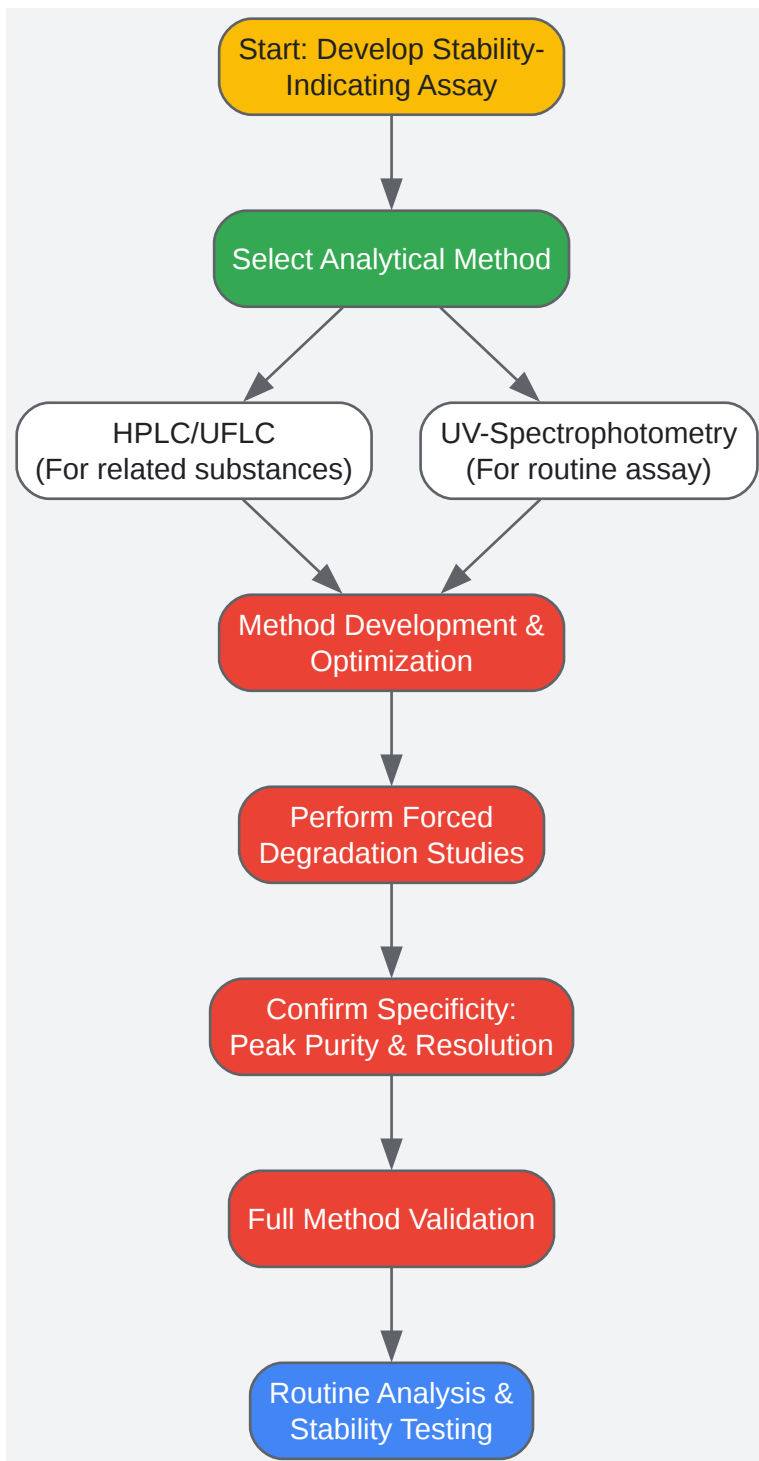
#### 3.3.2. Procedure for Absorbance Maxima Method (Method I)

- **Linearity:** From the stock solution, prepare dilutions in the range of **5-30 µg/mL** in 10 mL volumetric flasks. Measure the absorbance of these solutions at **253 nm** against a methanol blank.
- **Sample Analysis:** Prepare a sample solution from the formulation equivalent to **20 µg/mL**. Measure its absorbance at 253 nm.
- **Calculation:** Determine the concentration from the linear regression equation ( $y = 0.025x + 0.028$ ) of the calibration curve.

#### 3.3.3. Procedure for Area Under Curve Method (Method II)

- **Linearity:** Using the same serial dilutions (5-30 µg/mL), record the absorption spectrum and integrate the area under the curve in the wavelength range of **242-262 nm**.
- **Sample Analysis:** Prepare a sample solution equivalent to 20 µg/mL and record its AUC in the specified range.
- **Calculation:** Determine the concentration from the linear regression equation ( $y = 0.106x + 0.030$ ) of the AUC calibration curve.

The following workflow diagram illustrates the key decision points and steps for developing and validating a stability-indicating assay for **Fenticonazole nitrate**.



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## Method Validation Overview

The described methods have been validated per ICH Q2(R1) guidelines, demonstrating acceptable performance for their intended use [4] [3] [2].

- **Specificity:** Demonstrated by the clear separation of the analyte peak from degradation products (in HPLC) and no interference from excipients.
- **Linearity:** The methods show a linear response in the specified ranges with a correlation coefficient ( $r^2$ ) of  $\geq 0.998$ .
- **Accuracy:** Established by recovery studies, yielding results typically between **99.9% and 101.5%**.
- **Precision:**
  - *Repeatability (System Precision):* RSD  $\leq 2\%$  for HPLC peak areas.
  - *Intermediate Precision (Ruggedness):* RSD  $< 2\%$  for assay results when performed by different analysts or on different days [3].
- **Robustness:** The HPLC method was found to be robust for deliberate variations in parameters such as flow rate ( $\pm 0.1$  mL/min) and mobile phase composition [4].

## Discussion and Conclusion

The presented protocols provide a comprehensive analytical toolkit for **Fenticonazole nitrate**. The choice of method depends on the specific application:

- The **UFLC method** is superior for stability-indicating purposes, especially for monitoring related substances and degradation pathways under various stress conditions [2].
- The **isocratic RP-HPLC method** offers a robust and validated approach for the routine quality control assay of pharmaceutical dosage forms [1].
- The **UV-Spectrophotometric methods** provide a simple, rapid, and cost-effective alternative for the quantitative estimation of **Fenticonazole nitrate** in bulk and formulated products without the need for complex instrumentation [3].

All methods have been proven to be precise, accurate, and reliable. The stability-indicating nature of the chromatographic methods ensures their suitability for monitoring the stability of **Fenticonazole nitrate** throughout its shelf life, which is critical for guaranteeing the delivery of a safe and effective pharmaceutical product to the patient.

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